REACTION_CXSMILES
|
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([C:7]([O:9][CH3:10])=[O:8])=[CH:3][CH:2]=1.[C:12]1(O)[CH:17]=[CH:16]C=[CH:14][CH:13]=1>CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]>[C:1]1([CH3:11])[CH:2]=[CH:3][C:4]([C:7]([O:9][C:10]2[CH:16]=[CH:17][CH:12]=[CH:13][CH:14]=2)=[O:8])=[CH:5][CH:6]=1 |f:2.3.4.5.6|
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C(=O)OC)C
|
Name
|
|
Quantity
|
376 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
1.42 g
|
Type
|
catalyst
|
Smiles
|
CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
|
Type
|
CUSTOM
|
Details
|
with stirring in a 190° C. bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A thermometer and Claisen head were attached to a three-necked flask
|
Type
|
CUSTOM
|
Details
|
was attached to the Claisen head via a condenser
|
Type
|
CUSTOM
|
Details
|
The contents were reacted
|
Type
|
CUSTOM
|
Details
|
while removing methanol
|
Type
|
CUSTOM
|
Details
|
produced in the reaction
|
Type
|
CUSTOM
|
Details
|
was elevated to 196° to 198° C.
|
Type
|
CUSTOM
|
Details
|
phenol was removed by distillation in an amount of as much as 150 g
|
Type
|
CUSTOM
|
Details
|
The remaining phenol and methyl p-toluate were removed
|
Type
|
DISTILLATION
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Details
|
by distilling under vacuum (85 mmHg)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C(=O)OC1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |